molecular formula C9H14O4 B13933414 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one

2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one

Cat. No.: B13933414
M. Wt: 186.20 g/mol
InChI Key: RKTYMHBTLZNBAZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol. It is a versatile building block used in various chemical syntheses, particularly in the preparation of methylideneoxanone compounds and substituted derivatives . This compound is known for its role in organic synthesis and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two main approaches to the synthesis of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one:

    Acylation of Methylphosphonates: This method involves the metalation of dialkyl methylphosphonates followed by the reaction of this intermediate with acetyl chloride or its synthetic equivalent.

    Michaelis–Arbuzov Reaction: This approach is based on the reaction of haloacetones with trialkyl phosphites.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one has several scientific research applications :

    Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including phosphorylated heterocycles.

    Horner–Wadsworth–Emmons Olefination: This compound is a reagent in the Horner–Wadsworth–Emmons olefination reaction, which is used to form carbon-carbon double bonds.

    Bestmann–Ohira Reagent Precursor: It serves as a precursor for the Bestmann–Ohira reagent, which is used in the synthesis of terminal alkynes.

    Construction of Heterocycles: It is used in the construction of heterocycles containing the phosphonic acid fragment.

    One-Pot Alkynylation of Aldehydes: This compound is used together with tosyl azide in a one-pot alkynylation of aldehydes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one involves its role as a reagent in various chemical reactions. It acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are specific to the type of reaction it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxopropylphosphonate:

    Dialkyl (2-oxopropyl)phosphonates: These compounds share similar reactivity and applications in organic synthesis.

Uniqueness

2,2-Dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility as a building block in organic synthesis and its role in the construction of heterocycles make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2,2-dimethyl-6-(2-oxopropyl)-1,3-dioxan-4-one

InChI

InChI=1S/C9H14O4/c1-6(10)4-7-5-8(11)13-9(2,3)12-7/h7H,4-5H2,1-3H3

InChI Key

RKTYMHBTLZNBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CC(=O)OC(O1)(C)C

Origin of Product

United States

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